

Technical Guide: Physicochemical Properties of (2-Methoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Methoxypyridin-3-yl)methanol

Cat. No.: B038893

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxypyridin-3-yl)methanol (CAS No: 112197-16-7) is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As a functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of more complex molecules. A thorough understanding of its physical properties is essential for its effective use in laboratory and process chemistry, including reaction optimization, purification, formulation, and quality control. This technical guide provides a summary of the known physical properties of **(2-Methoxypyridin-3-yl)methanol**, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physical Properties

The fundamental physical characteristics of **(2-Methoxypyridin-3-yl)methanol** are summarized in the table below. While some properties like molecular weight and boiling point are documented, other experimental values such as melting point and density are not consistently reported in publicly available literature, which is not uncommon for specialized research chemicals.

Data Presentation: Physical Properties of **(2-Methoxypyridin-3-yl)methanol**

Property	Value	Source / Method
Molecular Formula	C ₇ H ₉ NO ₂	-
Molecular Weight	139.15 g/mol	Calculated[1][2]
Physical Form	Solid	Supplier Data
Boiling Point	241.8 °C (at 760 mmHg)	Literature Data[1]
Melting Point	Data not available	-
Density	Data not available	-
Solubility	Inferred to be soluble in common organic synthesis solvents like methanol and dichloromethane based on its use as a reactant and extraction solvent in related syntheses.	Inferred from Synthetic Protocols

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the key physical properties of a solid organic compound like **(2-Methoxypyridin-3-yl)methanol**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.

Methodology: Capillary Method

- Sample Preparation: A small amount of the dry, crystalline **(2-Methoxypyridin-3-yl)methanol** is finely powdered using a mortar and pestle.
- Capillary Loading: The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed bottom, achieving a

sample height of 2-3 mm.

- Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer or integrated temperature sensor.
- Heating and Observation:
 - Rapid Scan (Optional): The sample is heated rapidly to determine an approximate melting range. The apparatus is then allowed to cool.
 - Accurate Determination: A fresh sample is heated to a temperature approximately 10-15°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute.
- Data Recording: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

For solids that can be melted and are stable at their boiling point, the boiling point can be determined using a micro-scale method.

Methodology: Capillary Method (Siwoloboff Method)

- Sample Preparation: A small amount (a few milliliters) of molten **(2-Methoxypyridin-3-yl)methanol** is placed in a small test tube or fusion tube.
- Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.
- Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or an aluminum heating block.
- Heating and Observation: The apparatus is heated slowly. As the temperature approaches the boiling point, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube.

- Data Recording: The heat is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the external atmospheric pressure.

Density Determination

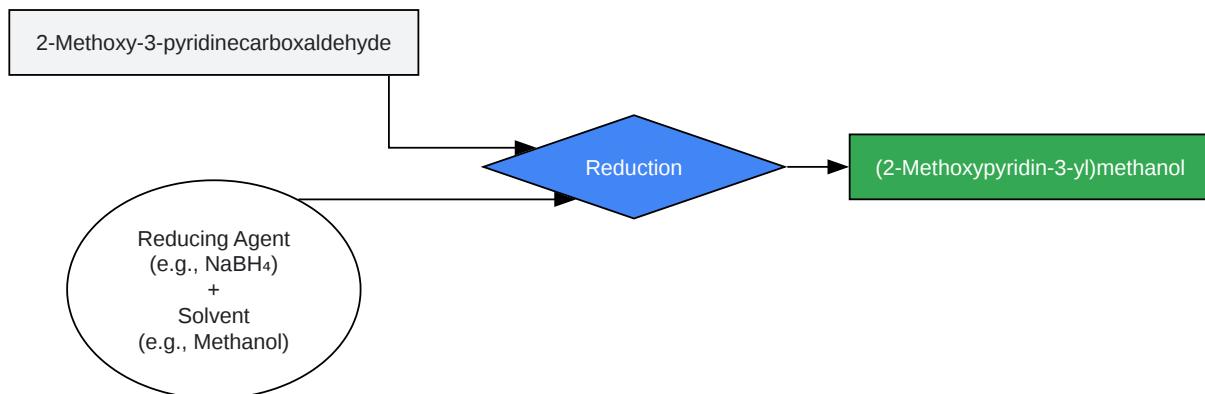
The density of a solid can be determined by measuring the volume of a known mass of the substance through liquid displacement.

Methodology: Liquid Displacement

- Mass Measurement: A known mass of solid **(2-Methoxypyridin-3-yl)methanol** is accurately weighed on an analytical balance.
- Liquid Selection: An inert liquid in which the compound is completely insoluble is chosen (e.g., a saturated hydrocarbon like hexane).
- Initial Volume Measurement: A precise volume of the chosen inert liquid is added to a graduated cylinder, and the initial volume (V_1) is recorded.
- Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
- Final Volume Measurement: The new volume of the liquid (V_2) is recorded.
- Calculation: The density (ρ) is calculated using the formula: $\rho = \text{mass} / (V_2 - V_1)$

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for selecting appropriate solvents for reactions, extractions, and purifications.


Methodology: Qualitative Solubility Testing

- Sample Preparation: Approximately 10-20 mg of solid **(2-Methoxypyridin-3-yl)methanol** is placed into a series of small, labeled test tubes.

- Solvent Addition: To each test tube, 1 mL of a different solvent is added. A range of solvents with varying polarities should be tested, including:
 - Water (polar, protic)
 - Methanol (polar, protic)
 - Acetone (polar, aprotic)
 - Dichloromethane (moderately polar, aprotic)
 - Toluene (nonpolar, aromatic)
 - Hexane (nonpolar, aliphatic)
- Observation: Each tube is agitated or vortexed for 30-60 seconds. The sample is observed for dissolution. If it dissolves, it is recorded as "soluble." If it remains as a distinct solid phase, it is recorded as "insoluble." If partial dissolution occurs, it is noted as "sparingly soluble."
- pH Testing (for aqueous solubility): If the compound is soluble in water, the pH of the resulting solution can be tested with litmus or a pH meter to determine if the compound is acidic, basic, or neutral.

Synthetic Pathway Visualization

(2-Methoxypyridin-3-yl)methanol is commonly synthesized via the reduction of its corresponding aldehyde, 2-methoxy-3-pyridinecarboxaldehyde. This transformation is a standard procedure in organic synthesis.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(2-Methoxypyridin-3-yl)methanol**.

Conclusion

This guide provides a foundational overview of the physical properties of **(2-Methoxypyridin-3-yl)methanol**. While some physical constants require experimental determination, the provided protocols offer standardized methods for their measurement. The information herein is intended to support researchers and drug development professionals in the safe and effective handling and application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 10630565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 937202-11-4|(5-Methoxypyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (2-Methoxypyridin-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b038893#2-methoxypyridin-3-yl-methanol-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com